1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bicyclic structure with a fluorophenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the bicyclic structure is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for a unique mode of binding, while the fluorophenyl group enhances its affinity and specificity for certain targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylethan-1-one: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-14(17)16-12-5-6-13(16)8-7-12/h1-4,12-13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWABIOBURHBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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